molecular formula C19H24N2O4S B4447498 1-(4-Propoxynaphthalen-1-yl)sulfonylpiperidine-4-carboxamide

1-(4-Propoxynaphthalen-1-yl)sulfonylpiperidine-4-carboxamide

Cat. No.: B4447498
M. Wt: 376.5 g/mol
InChI Key: FJQOISSYZYMYMI-UHFFFAOYSA-N
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Description

1-(4-Propoxynaphthalen-1-yl)sulfonylpiperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a naphthalene moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Propoxynaphthalen-1-yl)sulfonylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthalene Derivative: The starting material, 4-propoxynaphthalene, is sulfonated using a sulfonyl chloride reagent under basic conditions to form 4-propoxynaphthalen-1-yl sulfonyl chloride.

    Piperidine Ring Formation: The sulfonyl chloride derivative is then reacted with piperidine in the presence of a base to form the sulfonylpiperidine intermediate.

    Carboxamide Formation: Finally, the sulfonylpiperidine intermediate is reacted with an appropriate carboxylic acid derivative to form the desired carboxamide product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Propoxynaphthalen-1-yl)sulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Propoxynaphthalen-1-yl)sulfonylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Propoxynaphthalen-1-yl)sulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring may also interact with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

  • 1-(4-Methoxynaphthalen-1-yl)sulfonylpiperidine-4-carboxamide
  • 1-(4-Ethoxynaphthalen-1-yl)sulfonylpiperidine-4-carboxamide
  • 1-(4-Butoxynaphthalen-1-yl)sulfonylpiperidine-4-carboxamide

Uniqueness: 1-(4-Propoxynaphthalen-1-yl)sulfonylpiperidine-4-carboxamide is unique due to its specific propoxy group, which can influence its chemical reactivity and biological activity. The presence of the propoxy group may enhance its solubility and interaction with biological targets compared to its methoxy or ethoxy analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-propoxynaphthalen-1-yl)sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-2-13-25-17-7-8-18(16-6-4-3-5-15(16)17)26(23,24)21-11-9-14(10-12-21)19(20)22/h3-8,14H,2,9-13H2,1H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQOISSYZYMYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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